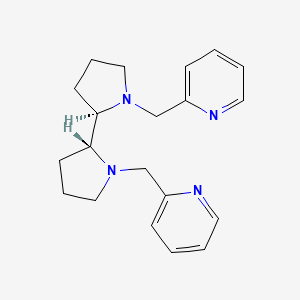
cis-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine: is a complex organic compound that features a bipyrrolidine core with pyridin-2-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyrrolidine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of pyridin-2-ylmethyl groups: This step often involves nucleophilic substitution reactions where pyridin-2-ylmethyl halides react with the bipyrrolidine core.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: Various substitution reactions can occur, especially at the pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyridine rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Could be used in the development of probes for studying biological systems.
Industry
Chemical Synthesis: Utilized in the synthesis of complex molecules.
Material Manufacturing:
Mechanism of Action
The mechanism of action for cis-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating various chemical reactions. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- trans-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine
- 1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine (without cis/trans specification)
Uniqueness
The cis configuration of the compound may impart unique steric and electronic properties, influencing its reactivity and interactions compared to its trans counterpart or other similar compounds.
Properties
Molecular Formula |
C20H26N4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C20H26N4/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2/t19-,20-/m1/s1 |
InChI Key |
XMBZMHWNENRJHR-WOJBJXKFSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4 |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















